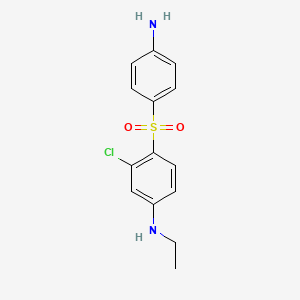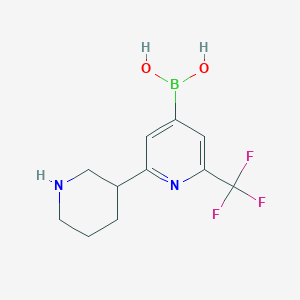![molecular formula C27H34N4O2S B14078050 21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B14078050.png)
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione is a complex organic compound with a molecular formula of C27H34N4O2S This compound is characterized by the presence of a purine ring substituted with a methylsulfanyl group and a pregnane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the use of 11-deoxycortisol as a starting material, which undergoes selective esterification and subsequent reactions to introduce the purine ring and the methylsulfanyl group . The reaction conditions often require the use of protecting groups to ensure selective reactions at specific positions on the steroid backbone.
Industrial Production Methods
Industrial production of this compound can be achieved through bioconversion processes using microorganisms such as Mycobacterium neoaurum. These microorganisms can convert phytosterols, which are abundant in by-products of the paper, sugar, and soybean industries, into steroidal intermediates that can be further modified to produce the target compound . This method is advantageous due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methylsulfanyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies of steroid hormone pathways and their regulation.
Medicine: It has potential therapeutic applications due to its structural similarity to certain steroid hormones.
Mechanism of Action
The mechanism of action of 21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as nuclear receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these targets, leading to changes in gene expression and cellular function . The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(16alpha)-16-(Methylsulfanyl)pregn-4-ene-3,20-dione: This compound shares a similar steroid backbone but differs in the position of the methylsulfanyl group.
21-(Cyclohexylidene)pregn-4-ene-3,20-dione: Another related compound with a different substituent at the 21-position.
Uniqueness
21-[6-(Methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione is unique due to the presence of both a purine ring and a steroid backbone, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H34N4O2S |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34N4O2S/c1-26-10-8-17(32)12-16(26)4-5-18-19-6-7-21(27(19,2)11-9-20(18)26)22(33)13-31-15-30-23-24(31)28-14-29-25(23)34-3/h12,14-15,18-21H,4-11,13H2,1-3H3/t18-,19-,20-,21+,26-,27-/m0/s1 |
InChI Key |
ROIIRSXXBFLNGZ-BEOOSWCLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4C=NC5=C4N=CN=C5SC)CCC6=CC(=O)CC[C@]36C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4N=CN=C5SC)CCC6=CC(=O)CCC36C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


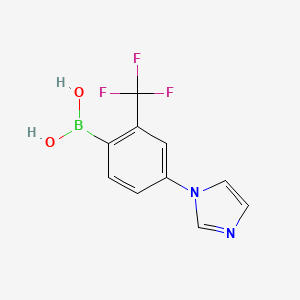

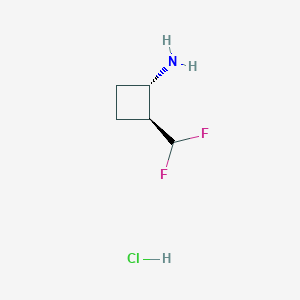
![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
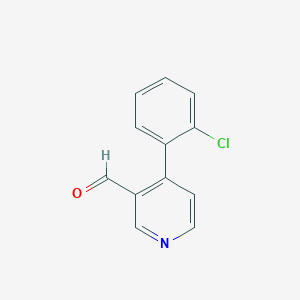
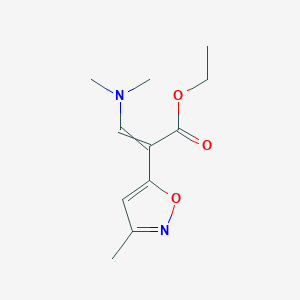
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
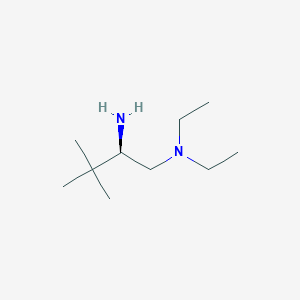
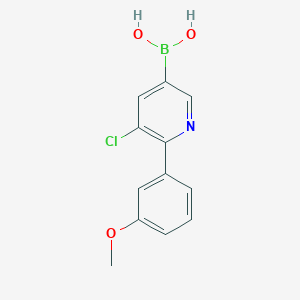
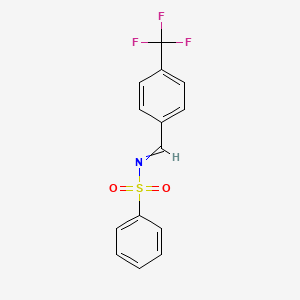
![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
